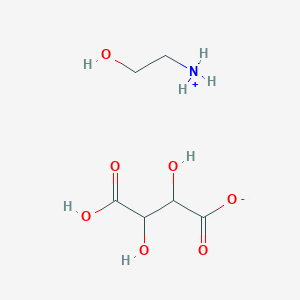
(2-Hydroxyethyl)ammonium hydrogen tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium hydrogen tartrate, also known as HET, is a chemical compound that has been widely used in scientific research due to its unique properties. HET is a white crystalline powder that is highly soluble in water and has a molecular weight of 197.17 g/mol.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate is not well understood. However, it is believed that (2-Hydroxyethyl)ammonium hydrogen tartrate acts as a chiral agent by forming a complex with the target molecule, which allows for the separation of enantiomers. (2-Hydroxyethyl)ammonium hydrogen tartrate also acts as a pH buffer by maintaining a stable pH level during enzymatic reactions. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can stabilize proteins and enzymes by preventing denaturation and aggregation.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. (2-Hydroxyethyl)ammonium hydrogen tartrate has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have neuroprotective properties, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Hydroxyethyl)ammonium hydrogen tartrate has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized. (2-Hydroxyethyl)ammonium hydrogen tartrate is also a chiral agent that can be used for the separation of enantiomers. However, there are also limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments. (2-Hydroxyethyl)ammonium hydrogen tartrate can interfere with some enzymatic reactions and can also affect the activity of some proteins. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can be expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for the research of (2-Hydroxyethyl)ammonium hydrogen tartrate. One potential direction is the development of new synthesis methods for (2-Hydroxyethyl)ammonium hydrogen tartrate that are more efficient and cost-effective. Another direction is the investigation of (2-Hydroxyethyl)ammonium hydrogen tartrate's potential as a drug delivery agent. (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to be a stable and highly soluble compound, which makes it a potential candidate for drug delivery. Additionally, further research is needed to understand the mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate and its potential applications in various fields of research.
Conclusion:
In conclusion, (2-Hydroxyethyl)ammonium hydrogen tartrate is a chemical compound that has been widely used in scientific research due to its unique properties. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. It has various biochemical and physiological effects and has potential applications in drug delivery. While there are limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments, further research is needed to understand its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of (2-Hydroxyethyl)ammonium hydrogen tartrate involves the reaction of L-(+)-tartaric acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction yields (2-Hydroxyethyl)ammonium hydrogen tartrate as a white crystalline powder with a high purity level. The synthesis method of (2-Hydroxyethyl)ammonium hydrogen tartrate is simple and efficient, making it a popular choice for scientific research.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium hydrogen tartrate has been widely used in scientific research due to its unique properties. It can act as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used in various fields of research, including biochemistry, biotechnology, and pharmaceuticals. It has been used as a reagent for the synthesis of chiral compounds, as a pH buffer in enzymatic reactions, and as a stabilizer for proteins and enzymes.
Propriétés
Numéro CAS |
17598-15-1 |
|---|---|
Formule moléculaire |
C6H13NO7 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-hydroxyethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NO/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
Clé InChI |
RIAWEWHXZJUMCO-UHFFFAOYSA-N |
SMILES |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Autres numéros CAS |
17598-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



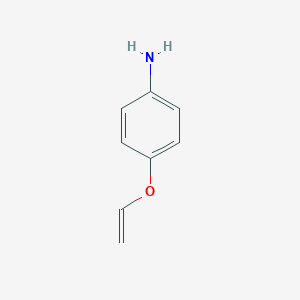


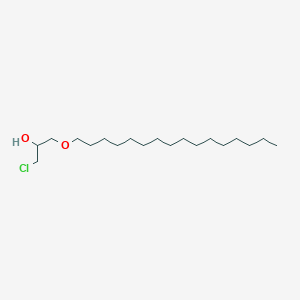
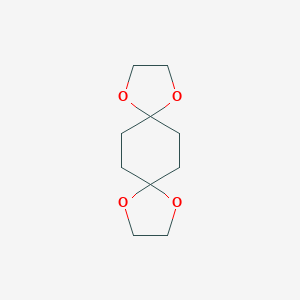
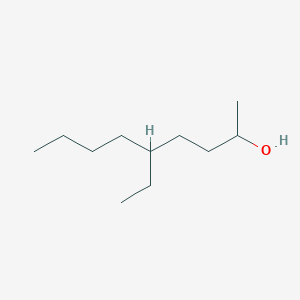
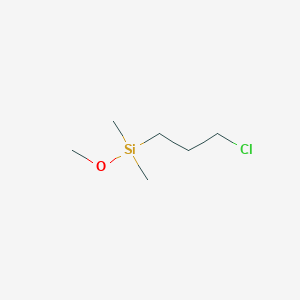
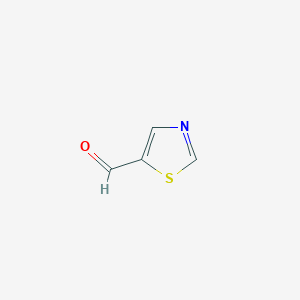
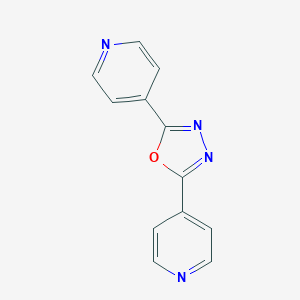
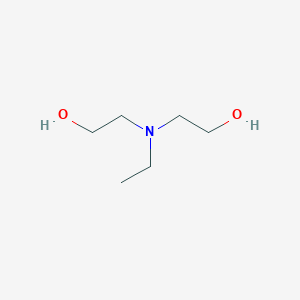
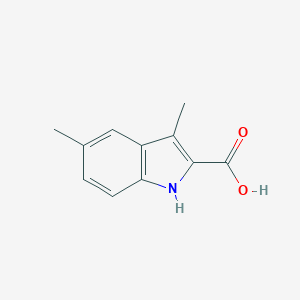
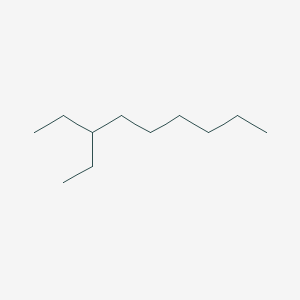
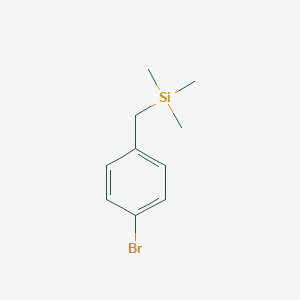
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)